molecular formula C9H7NO3 B2555398 4-amino-7-hydroxy-2H-chromen-2-one CAS No. 244049-27-2

4-amino-7-hydroxy-2H-chromen-2-one

Cat. No. B2555398
M. Wt: 177.159
InChI Key: IDCAVENVBSHPOH-UHFFFAOYSA-N
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Description

4-amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It belongs to the class of organic compounds known as neoflavones .


Synthesis Analysis

The compound can be synthesized through various methods. For instance, one method involves the reaction between 4-hydroxy coumarin and ammonium acetate . The precipitate formed is filtered and washed with hot EtOH, yielding the compound as light yellow crystals .


Molecular Structure Analysis

The molecular structure of 4-amino-7-hydroxy-2H-chromen-2-one can be represented as C1=CC2=C (C=C1O)OC (=O)C (=C2)N . More detailed structural analysis can be obtained using techniques like IR, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

4-amino-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions. For instance, it can be used to synthesize N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties .


Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . Its melting point, solubility, and other properties can be determined using various techniques like IR, 1H NMR, and 13C NMR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

  • Coordination Compounds Synthesis : Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally similar compound to 4-amino-7-hydroxy-2H-chromen-2-one, have been synthesized and characterized. These compounds show potential for antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).

Chemical Sensing and Detection

  • Colorimetric Recognition : A chemo-sensor using a derivative of 4-amino-7-hydroxy-2H-chromen-2-one has been developed for sequential colorimetric recognition of Cu2+ and CN− in aqueous solution (Jo et al., 2014).

Anticancer Activity

  • Anticancer Properties : Derivatives of 4-hydroxy-2H-chromen-2-one have shown promising in vitro anticancer activity, indicating potential medicinal applications of similar compounds like 4-amino-7-hydroxy-2H-chromen-2-one (El-Agrody et al., 2020).

Synthesis Methods

  • Green Synthesis Techniques : Nanofibre sepiolite has been used for the green synthesis of 2-amino-4H-chromene derivatives, showcasing eco-friendly methods for producing similar compounds (Mohammadinezhad & Akhlaghinia, 2018).

Bio-Imaging

  • Bio-Imaging Applications : Coumarin-based fluorescent probes derived from 4-amino-7-hydroxy-2H-chromen-2-one and similar compounds have been developed for the dual recognition of copper(II) and iron(III) ions, with applications in bio-imaging (García-Beltrán et al., 2014).

Novel Drug Synthesis

  • Synthesis of Warfarin Analogues : The synthesis of Warfarin and its analogues has been investigated using 4-hydroxy-2H-chromen-2-one, indicating the potential of 4-amino-7-hydroxy-2H-chromen-2-one in similar pharmaceutical applications (Alonzi et al., 2014).

Photophysical Properties

  • Photophysical Analysis : Studies on the fluorescence behavior of substituted 2H-chromen-2-one derivatives can provide insights into the photophysical properties of compounds like 4-amino-7-hydroxy-2H-chromen-2-one (Ranjith et al., 2010).

Safety And Hazards

The compound is labeled with an exclamation mark as a signal word, indicating that it may cause less serious health effects. It has hazard statements H302, H315, H319, and precautionary statements P261, P302+P352, P305+P351+P338 .

Future Directions

4-amino-7-hydroxy-2H-chromen-2-one and its derivatives have shown promising biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and more . Therefore, future research could focus on designing and developing potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .

properties

IUPAC Name

4-amino-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAVENVBSHPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-7-hydroxy-2H-chromen-2-one

Citations

For This Compound
1
Citations
WP Katt - 2009 - search.proquest.com
The Rho family of small molecule GTPases plays a critical role in the development and manipulation of the cytoskeleton. These proteins act to affect changes in cell morphology, …
Number of citations: 0 search.proquest.com

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